molecular formula C19H34O5 B12762860 Methyl linoleate 9,10-ozonide CAS No. 121431-57-0

Methyl linoleate 9,10-ozonide

Cat. No.: B12762860
CAS No.: 121431-57-0
M. Wt: 342.5 g/mol
InChI Key: AFPOKSLEBAWNKG-XFXZXTDPSA-N
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Description

Methyl linoleate 9,10-ozonide: is a chemical compound derived from methyl linoleate , which is an ester of linoleic acid. Linoleic acid is an essential polyunsaturated fatty acid commonly found in vegetable oils. The 9,10-ozonide form of methyl linoleate results from the reaction of ozone (O₃) with the double bonds in its structure.

Preparation Methods

Synthetic Routes:: The synthesis of methyl linoleate 9,10-ozonide involves ozonolysis of methyl linoleate. Ozonolysis is a reaction where ozone cleaves carbon-carbon double bonds, leading to the formation of ozonides. In this case, ozone reacts with the double bonds in methyl linoleate to yield the 9,10-ozonide.

Reaction Conditions:: The ozonolysis reaction typically occurs under mild conditions, using ozone gas (O₃) in a solvent such as dichloromethane (CH₂Cl₂). The reaction is usually carried out at low temperatures to prevent further oxidation.

Industrial Production Methods:: While industrial-scale production of this compound is less common, laboratory-scale synthesis provides valuable insights into its properties and applications.

Chemical Reactions Analysis

Reactivity:: Methyl linoleate 9,10-ozonide is susceptible to various chemical reactions due to its ozonide functional group. Some notable reactions include:

    Reduction: Reduction of the ozonide can yield aldehydes or other products.

    Hydrolysis: Hydrolysis of the ozonide can lead to the formation of aldehydes and carboxylic acids.

    Cyclization: The ozonide can undergo cyclization reactions, forming cyclic compounds.

Common Reagents and Conditions::

    Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

    Hydrolysis: Acidic or basic conditions.

    Cyclization: Acidic catalysts or heat.

Major Products:: The major products depend on the specific reaction conditions and the subsequent transformations of the ozonide.

Scientific Research Applications

    Biological Research: Investigating its effects on cellular processes and lipid metabolism.

    Medicine: Exploring its therapeutic properties, including anti-inflammatory or antioxidant effects.

    Chemistry: As a model compound for ozonolysis studies.

Mechanism of Action

The exact mechanism by which methyl linoleate 9,10-ozonide exerts its effects remains an active area of research. It likely involves interactions with cellular components, oxidative stress pathways, and lipid-related processes.

Comparison with Similar Compounds

While methyl linoleate 9,10-ozonide is unique due to its ozonide functionality, other related compounds include:

    Linoleic Acid: The parent compound from which methyl linoleate is derived.

    Other Fatty Acid Ozonides: Similar ozonides formed from different fatty acids.

Properties

CAS No.

121431-57-0

Molecular Formula

C19H34O5

Molecular Weight

342.5 g/mol

IUPAC Name

methyl 8-[5-[(Z)-oct-2-enyl]-1,2,4-trioxolan-3-yl]octanoate

InChI

InChI=1S/C19H34O5/c1-3-4-5-6-9-12-15-18-22-19(24-23-18)16-13-10-7-8-11-14-17(20)21-2/h9,12,18-19H,3-8,10-11,13-16H2,1-2H3/b12-9-

InChI Key

AFPOKSLEBAWNKG-XFXZXTDPSA-N

Isomeric SMILES

CCCCC/C=C\CC1OC(OO1)CCCCCCCC(=O)OC

Canonical SMILES

CCCCCC=CCC1OC(OO1)CCCCCCCC(=O)OC

Origin of Product

United States

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